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molecular formula C12H11N B1619818 4-(p-Tolyl)pyridine CAS No. 4423-10-3

4-(p-Tolyl)pyridine

Cat. No. B1619818
M. Wt: 169.22 g/mol
InChI Key: MRAIVJPPOXSJNG-UHFFFAOYSA-N
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Patent
US06747023B1

Procedure details

Under an argon gas, 4-(4-methylphenyl)pyridine (2.74 g) was dissolved in N,N-dimethylaniline (10 ml), followed by the addition of sodium amide (1.40 g) at room temperature. After the resulting mixture was stirred at 110° C. for 2 days, the reaction mixture was cooled to room temperature. Brown powder precipitated by the addition of water was collected by filtration. The powder was further purified by chromatography on a silica gel column (ethyl acetate:toluene=1:1). After concentration of the resulting fraction, hexane was added and powder thus precipitated was collected by filtration and dried, whereby the title compound (1.40 g, 47%) was obtained.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[NH2-:14].[Na+]>CN(C)C1C=CC=CC=1>[NH2:14][C:10]1[CH:9]=[C:8]([C:5]2[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][CH:6]=2)[CH:13]=[CH:12][N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.74 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=CC=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C1=CC=CC=C1)C
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[NH2-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
After the resulting mixture was stirred at 110° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
Brown powder precipitated by the addition of water
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
The powder was further purified by chromatography on a silica gel column (ethyl acetate:toluene=1:1)
ADDITION
Type
ADDITION
Details
After concentration of the resulting fraction, hexane was added
CUSTOM
Type
CUSTOM
Details
powder thus precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
NC1=NC=CC(=C1)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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